Bicyclo[3.2.1]octan-1-ylmethanol
Description
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-bicyclo[3.2.1]octanylmethanol |
InChI |
InChI=1S/C9H16O/c10-7-9-4-1-2-8(6-9)3-5-9/h8,10H,1-7H2 |
InChI Key |
IGARCCRFOGSEKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing bicyclo[3.2.1]octan-1-ylmethanol involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . This method is efficient and allows for the preparation of enantiopure bicyclo[3.2.1]octane systems .
Industrial Production Methods
Industrial production methods for bicyclo[32 the synthetic routes developed in academic research can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes selective oxidation to form ketones or aldehydes. Key reagents and conditions include:
Mechanistic Insight : Oxidation proceeds via radical intermediates in TEMPO-mediated systems, while CrO₃ follows a classical two-electron pathway .
Reduction Reactions
The compound can act as a hydrogen donor or undergo deoxygenation:
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| LiAlH₄/THF | Reflux, 2 hr | Bicyclo[3.2.1]octane-1-methanamine | 91% | |
| NaBH₄/MeOH | 0°C, 30 min | Retention of alcohol | N/A |
Reductive amination with NH₃ and H₂/Pd-C yields bicyclic amines with retained stereochemistry .
Substitution Reactions
Nucleophilic substitution at the hydroxymethyl group is facilitated under acidic or basic conditions:
Halogenation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| SOCl₂/Pyridine | RT, 6 hr | Bicyclo[3.2.1]octan-1-ylmethyl chloride | 88% |
| PBr₃/CH₂Cl₂ | 40°C, 3 hr | Bicyclo[3.2.1]octan-1-ylmethyl bromide | 79% |
Esterification
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| AcCl/Et₃N | 0°C, 2 hr | Bicyclo[3.2.1]octan-1-ylmethyl acetate | 94% |
| Bz₂O/DMAP | RT, 12 hr | Bicyclo[3.2.1]octan-1-ylmethyl benzoate | 82% |
Kinetics : Esterification follows second-order kinetics with ΔG‡ = 85 kJ/mol .
Cycloaddition and Ring-Opening Reactions
The bicyclic framework participates in Diels-Alder and retro-aldol reactions:
Notable Example : Iodine-mediated cyclization with allylic alcohols produces bicyclo[3.2.1]octanes bearing hydroxyl, ketone, and ether groups in a single step .
Organocatalyzed Transformations
Chiral organocatalysts enable asymmetric functionalization:
| Catalyst | Reaction | ee (%) | Yield |
|---|---|---|---|
| L-Proline | Aldol addition | 73% | 68% |
| Cinchona alkaloid | Michael-aldol cascade | 89% | 75% |
Stereochemical Outcome : Catalyst geometry dictates facial selectivity, with syn diastereomers predominating (>20:1 dr) .
Industrial-Scale Modifications
Continuous-flow reactors optimize large-scale processes:
| Process | Parameters | Outcome |
|---|---|---|
| Hydrogenation | 100 bar H₂, 150°C | 99% conversion in 15 min |
| Oxidation | O₂, Co₃O₄ catalyst | 92% yield of ketone |
Scale-Up Challenges : Ring strain in the bicyclo system necessitates precise temperature control to avoid decomposition .
Scientific Research Applications
Bicyclo[3.2.1]octan-1-ylmethanol has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octan-1-ylmethanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites and interact with proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Structural Isomers: Bicyclo[2.2.2]octan-1-ylmethanol
The bicyclo[2.2.2]octane system, with three fused six-membered rings, exhibits greater rigidity and symmetry compared to the bicyclo[3.2.1]octane framework. Key differences include:
The [2.2.2] derivative’s higher symmetry may reduce strain, enhancing thermal stability, while the [3.2.1] system’s asymmetry facilitates diverse functionalization for drug discovery .
Functionalized Derivatives: Amino-Substituted Analogs
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol, a functionalized analog, demonstrates distinct chemical behavior due to its amino group. Unlike this compound, it is classified as hazardous (H302, H315, H319, H335) and requires specialized handling . This highlights how substituents alter both reactivity and safety profiles.
Natural Product Derivatives: Neolignans
In contrast, this compound’s primary bioactivity lies in cholinesterase inhibition, underscoring the role of additional functional groups (e.g., glucosides in neolignans) in modulating biological effects .
Comparison with [2.2.2] Systems
Synthesis of bicyclo[2.2.2]octane derivatives often relies on Diels-Alder reactions or strain-driven cyclizations, which are less applicable to the [3.2.1] system due to differing ring strain .
Reactivity and Stability
- This compound: Base-mediated fragmentation pathways (e.g., retro-Dieckmann) are sterically influenced by substituent orientation. Axial substituents hinder fragmentation, favoring retro-aldol/Michael sequences .
- Bicyclo[2.2.2]octan-1-ylmethanol: Enhanced rigidity reduces susceptibility to ring-opening reactions, making it more stable under acidic/basic conditions .
Q & A
Q. What are the common synthetic routes for bicyclo[3.2.1]octan-1-ylmethanol?
The compound is typically synthesized via [5+2] cycloaddition of quinone monoketals with styrene derivatives under controlled conditions. Key steps include:
- Optimized water addition : 0.65–0.75 equivalents of water are critical to suppress competing retro-Dieckmann pathways and maximize bicyclo[3.2.1]octanoid yields .
- Radical-mediated rearrangements : Bicyclo[2.2.2]octenyl radicals can isomerize to bicyclo[3.2.1]octene derivatives, influenced by substituent effects on radical stability .
Q. How is the stereochemistry of bicyclo[3.2.1]octane derivatives confirmed?
Q. What spectroscopic methods are used to characterize this compound derivatives?
- IR spectroscopy : Axial alcohols show sharp OH bands due to intramolecular hydrogen bonding .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns (e.g., LC-MSD-Trap-XCT for hydantoin derivatives) .
Advanced Research Questions
Q. How does water concentration affect the yield of bicyclo[3.2.1]octanoid scaffolds in [5+2] cycloaddition reactions?
Water competes with methanol to stabilize oxonium intermediates, suppressing side reactions. Below 0.65 equivalents, retro-Dieckmann pathways dominate; above 0.75 equivalents, hydrolysis to benzoquinone occurs.
| Water Equivalents | Major Product | Yield |
|---|---|---|
| 0.0 | Diene 12 | <10% |
| 0.65–0.75 | Bicyclo 7 | 70–80% |
| >1.0 | Benzoquinone 15 | <5% |
Q. How do reaction conditions influence regioselectivity in radical-mediated rearrangements of bicyclo scaffolds?
Q. What strategies resolve conflicting data in stereochemical assignments of bicyclo[3.2.1]octane derivatives?
Q. How are bicyclo[3.2.1]octane scaffolds functionalized for pharmacological applications?
- Hydantoin derivatives : Synthesized via ammonium carbonate/KCN-mediated cyclization of bicyclo[3.2.1]octan-3-ones (76% yield) .
- Alkylation : Tert-butyl carbamate-protected derivatives are alkylated using K2CO3 and halides in DMF (e.g., pent-4-enyl derivatives) .
Data Contradiction Analysis
Q. Why do radical-stabilizing substituents reverse the strain preference in bicyclo[3.2.1]octene vs. bicyclo[2.2.2]octene systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
